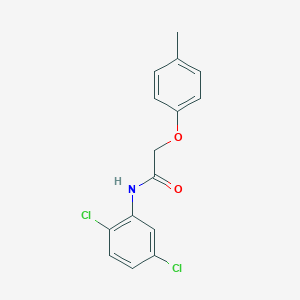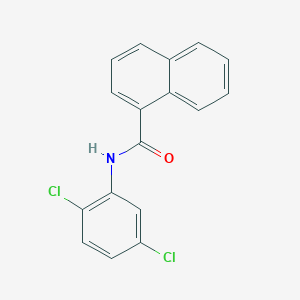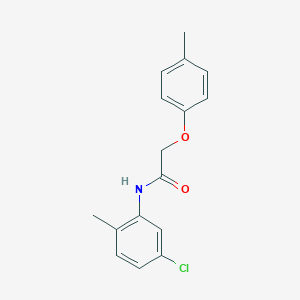
N-(4-NITROPHENYL)-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-NITROPHENYL)-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE is a complex organic compound characterized by the presence of a nitrophenyl group, a piperidinosulfonyl group, and a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-NITROPHENYL)-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of benzoic acid with ammonia or an amine under dehydrating conditions.
Introduction of the Piperidinosulfonyl Group: This step involves the sulfonylation of the benzamide core with piperidine and a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions.
Nitration of the Phenyl Ring: The final step is the nitration of the phenyl ring using a nitrating agent like nitric acid in the presence of sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzamide core can undergo electrophilic substitution reactions, particularly at the ortho and para positions relative to the amide group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Electrophiles like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated benzamides.
Scientific Research Applications
N-(4-NITROPHENYL)-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: Potential use in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-NITROPHENYL)-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE depends on its specific application:
Medicinal Chemistry: It may act by binding to specific enzymes or receptors, inhibiting their activity or modulating their function.
Materials Science: The compound’s electronic properties can be exploited in the design of materials with specific conductive or semiconductive properties.
Comparison with Similar Compounds
Similar Compounds
N~1~-(4-nitrophenyl)-3-(morpholinosulfonyl)benzamide: Similar structure but with a morpholine ring instead of piperidine.
N~1~-(4-nitrophenyl)-3-(pyrrolidinosulfonyl)benzamide: Similar structure but with a pyrrolidine ring instead of piperidine.
Uniqueness
N-(4-NITROPHENYL)-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE is unique due to the presence of the piperidinosulfonyl group, which can impart different electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity and interactions with biological targets or materials.
Properties
Molecular Formula |
C18H19N3O5S |
|---|---|
Molecular Weight |
389.4g/mol |
IUPAC Name |
N-(4-nitrophenyl)-3-piperidin-1-ylsulfonylbenzamide |
InChI |
InChI=1S/C18H19N3O5S/c22-18(19-15-7-9-16(10-8-15)21(23)24)14-5-4-6-17(13-14)27(25,26)20-11-2-1-3-12-20/h4-10,13H,1-3,11-12H2,(H,19,22) |
InChI Key |
GCLMTPSHESIMBF-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Butyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B401136.png)






